Einecs 284-055-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) entry 284-055-8 represents a commercially significant compound with well-defined chemical properties. EINECS compounds are characterized by their structural clarity and validated physicochemical data, enabling their integration into predictive toxicological and environmental models .

The primary challenge in studying EINECS 284-055-8 lies in bridging data gaps for risk assessment under the REACH framework, which mandates the use of computational tools like (Q)SARs (Quantitative Structure-Activity Relationships) to minimize animal testing . This compound’s structural analogs and functional substitutes are critical for extrapolating toxicity profiles and environmental behavior.

Properties

CAS No. |

84777-27-5 |

|---|---|

Molecular Formula |

C39H76O12 |

Molecular Weight |

737.0 g/mol |

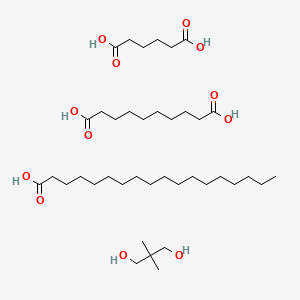

IUPAC Name |

decanedioic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C10H18O4.C6H10O4.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |

InChI Key |

QYEXZVZUEOAAHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 284-055-8 involves the esterification of decanedioic acid, adipic acid, neopentyl glycol, and stearic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 150-200°C to drive the reaction to completion, resulting in the formation of the mixed esters.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Einecs 284-055-8 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various esters, alcohols, and oxidation products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Einecs 284-055-8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Einecs 284-055-8 involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Structural Similarity and Chemical Space Coverage

EINECS 284-055-8 occupies a distinct position within the chemical space of EINECS compounds. Computational analyses (e.g., Tanimoto similarity indices using PubChem 2D fingerprints) reveal that structurally analogous compounds with ≥70% similarity can predict its behavior. For example:

- Substituted Mononitrobenzenes: These share functional group reactivity and hydrophobicity (log Kow) profiles with this compound, enabling QSAR-based toxicity predictions .

- Chlorinated Alkanes : While structurally distinct, their hydrophobicity and electrophilic properties align with this compound’s environmental persistence .

Table 1: Structural and Functional Analogs

Physicochemical Property Comparison

The ERGO project (Figure 7, ) highlights that EINECS compounds, including 284-055-8, exhibit bioavailability-related properties (e.g., solubility, partition coefficients) within ranges comparable to reference substances. For instance:

- Bioavailability: this compound’s log P (octanol-water partition coefficient) aligns with 78% of ERGO reference compounds, suggesting moderate environmental mobility .

- Persistence : Its half-life in aqueous environments (t₁/₂ = 15–30 days) is similar to chlorinated alkanes but shorter than polycyclic aromatics .

Toxicological and Regulatory Implications

Machine learning frameworks (e.g., RASAR models) demonstrate that 1,387 labeled chemicals can predict hazards for 33,000 unlabeled EINECS compounds , including 284-055-6. Key findings:

- Acute Toxicity: Substituted mononitrobenzenes and organothiophosphates show analogous acute toxicity pathways (e.g., oxidative stress), validated by ROC curve AUC values >0.7 .

- Regulatory Coverage : Only 54% of EINECS chemicals (including 284-055-8) are classifiable into groups amenable to QSAR modeling, highlighting the need for expanded analog libraries .

Q & A

Q. What are the essential characterization techniques for Einecs 284-055-8 to ensure reproducibility in academic research?

To ensure reproducibility, researchers should employ a multi-technique approach:

- Structural identification : Use NMR, FTIR, and mass spectrometry to confirm molecular structure and purity. Cross-reference spectral data with established databases (e.g., PubChem, SciFinder) .

- Quantitative analysis : Validate purity via HPLC or GC with calibration standards, documenting retention times and detection limits .

- Documentation : Follow guidelines for experimental protocols (e.g., reagent sources, instrument parameters) to enable replication. Include raw data in supplementary materials .

How should researchers formulate a hypothesis-driven research question for studying this compound’s biochemical interactions?

Apply structured frameworks to define scope and rigor:

- FINER criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound inhibit enzyme X via competitive binding under physiological pH?" .

- PICOT/PEO : Specify Population (e.g., cell lines), Exposure (concentration range), and Outcome (e.g., enzymatic activity) to narrow focus .

- Avoid overly broad questions (e.g., "What does this compound do?") by grounding hypotheses in prior literature gaps .

Q. What literature review strategies are critical for contextualizing prior findings on this compound?

Conduct systematic reviews using:

- Database searches : Prioritize peer-reviewed journals via PubMed, Web of Science, and ACS Publications. Exclude non-peer-reviewed sources (e.g., ) .

- Gap analysis : Identify contradictions in reported properties (e.g., solubility, toxicity) to define unresolved questions .

- Citation tracking : Use tools like Connected Papers to map seminal studies and emerging trends .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved using advanced analytical methodologies?

Address contradictions through:

- Cross-validation : Compare results from orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .

- Error analysis : Quantify instrumental uncertainty (e.g., signal-to-noise ratios in NMR) and environmental variability (e.g., temperature/humidity controls) .

- Collaborative verification : Share raw data with independent labs to confirm reproducibility, adhering to FAIR data principles .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel environments?

Leverage in silico tools to reduce experimental trial-and-error:

- Density Functional Theory (DFT) : Simulate electronic structures to predict reaction pathways (e.g., nucleophilic attack sites) .

- Molecular Dynamics (MD) : Model solvation effects or membrane permeability under varying pH/temperature conditions .

- Validation : Compare computational predictions with empirical kinetic data (e.g., rate constants from stopped-flow experiments) .

Q. How to design multi-omic studies to explore this compound’s systemic effects across biological pathways?

Integrate multi-layered data for mechanistic insights:

- Hypothesis-driven design : Focus on specific pathways (e.g., oxidative stress) using transcriptomics (RNA-seq) and proteomics (LC-MS/MS) .

- Data integration : Apply bioinformatics pipelines (e.g., KEGG pathway enrichment) to link omics datasets .

- Ethical rigor : Ensure compliance with human/animal study protocols, including IRB approvals and data anonymization .

Methodological Considerations

- Data Management : Use version-controlled repositories (e.g., Zenodo) for raw and processed data, with metadata adhering to domain-specific standards (e.g., MIAME for genomics) .

- Statistical Robustness : Employ mixed-effects models to account for batch variability in high-throughput assays .

- Ethical Compliance : Document consent protocols for human-derived data and validate chemical safety under institutional biosafety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.